9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a tetrahydrocarbazole moiety. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium carbonate.
Alkylation: The piperazine intermediate is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Cyclization: The resulting product undergoes cyclization with 2,3,4,9-tetrahydro-1H-carbazol-1-one under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and antiemetic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The compound is known to bind to dopamine and serotonin receptors, acting as an antagonist. This interaction modulates neurotransmitter activity, which is believed to contribute to its therapeutic effects in conditions such as schizophrenia and nausea.
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with similar structural features.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine ring and similar biological activities.
Uniqueness
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and the presence of both piperazine and carbazole moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C32H35N3O |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C32H35N3O/c36-30-18-9-16-28-27-15-7-8-17-29(27)35(32(28)30)20-10-19-33-21-23-34(24-22-33)31(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,11-15,17,31H,9-10,16,18-24H2 |
InChI Key |
ZTLJKVOKAFULTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N(C3=CC=CC=C23)CCCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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